Unraveling the Mechanism of Action of 6-Ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one: A Technical Guide
Unraveling the Mechanism of Action of 6-Ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one: A Technical Guide
Executive Summary
The compound 6-ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one (CAS: 1154549-27-5)[1] represents a highly specialized derivative within the dihydropyrimidinone (DHPM) class of small molecules. Originally popularized by the discovery of monastrol, DHPMs are privileged pharmacophores characterized by their ability to selectively target the mitotic kinesin spindle protein Eg5 (KIF11)[2][3].
Unlike traditional antimitotics (e.g., taxanes or vinca alkaloids) that globally disrupt microtubule dynamics and cause severe neurotoxicity, Eg5 inhibitors selectively arrest dividing cells, making them highly attractive oncology targets[4]. Furthermore, the structural homology between DHPMs and 1,4-dihydropyridines endows this scaffold with secondary pharmacology as L-type calcium channel blockers[5][6]. This guide dissects the structural biology, kinetic consequences, and experimental validation of this compound's mechanism of action.
Structural Biology: The Allosteric "Conformational Latch"
To understand the causality of this compound's efficacy, we must examine its interaction with the Eg5 motor domain. Eg5 is a homotetrameric motor protein responsible for cross-linking and sliding antiparallel microtubules to establish the bipolar mitotic spindle[3][7].
The L5/α2/α3 Binding Pocket
6-ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one acts as an allosteric, ATP-uncompetitive inhibitor [3][8]. It does not bind to the active ATP-binding site; rather, it intercalates into a surface-exposed allosteric pocket formed by helix α2, loop L5, and helix α3[8][9]. This pocket is situated approximately 12 Å from the nucleotide-binding site and 22 Å from the microtubule-binding interface[9].
Structure-Activity Relationship (SAR) & Binding Causality
The specific substitutions on this molecule dictate its binding thermodynamics:
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The 2-(4-methylphenyl) Moiety: Unlike classic Biginelli products that feature a C2-thioxo or C2-oxo group, the C2-aryl substitution in this compound drives deep insertion into a hydrophobic cleft lined by residues such as Ile136, Pro137, Tyr211, Leu214, and Ala218[7][8].
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The DHPM Core: The secondary amine and acyl oxygen of the dihydropyrimidine ring act as critical hydrogen bond donors and acceptors, interacting directly with Glu118, Arg119, and Trp127[5][7][8].
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The C6-Ethyl Group: Provides optimal steric bulk to lock the flexible Loop L5 into a closed conformation, acting as a "conformational latch"[8].
Mechanism of allosteric Eg5 inhibition via Loop L5 conformational latching.
Kinetic Consequences and Cellular Phenotype
Disruption of the ATPase Cycle
Under normal physiological conditions, Eg5 hydrolyzes ATP to generate mechanical force. The binding of the DHPM derivative halts this cycle. By locking Loop L5, the inhibitor prevents the structural rearrangement required for nucleotide exchange. Consequently, ADP release is drastically slowed, trapping the motor protein in an Eg5-ADP-inhibitor ternary complex [8]. In this state, Eg5 exhibits an extremely weak affinity for microtubules, rendering it incapable of generating the force needed to separate centrosomes[8].
The Monoastral Phenotype and Apoptosis
The failure of centrosome separation yields a highly specific cellular phenotype: the monoastral (monopolar) spindle [3][8].
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SAC Activation: The presence of a monopolar spindle leaves kinetochores unattached or improperly attached, triggering the Spindle Assembly Checkpoint (SAC)[8].
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Mitotic Arrest: Cells are firmly arrested in prometaphase.
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Apoptotic Cascade: Prolonged mitotic arrest inevitably leads to mitochondrial membrane depolarization, an increased Bax/Bcl-2 ratio, and the subsequent cleavage and activation of executioner caspases (Caspase 3, 8, and 9), culminating in apoptosis[4].
Secondary Pharmacology: L-Type Calcium Channel Modulation
While optimized for oncology, the DHPM scaffold shares a profound structural isosterism with 1,4-dihydropyridines (e.g., nifedipine, amlodipine)[5][10].
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Mechanism: The compound can bind to the transmembrane α1 subunit of voltage-gated L-type calcium channels (CaV1.2) in vascular smooth muscle[6].
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Effect: By blocking calcium ion influx, it prevents the phosphorylation of myosin light chain, leading to vasodilation and decreased systemic vascular resistance[6].
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Developmental Insight: In modern drug design, this dual Eg5/Calcium Channel targeting is being exploited to create multi-target directed ligands (MTDLs) that simultaneously address tumor proliferation and tumor microenvironment angiogenesis[5].
Quantitative Data: Kinetic & Pharmacological Profiling
To contextualize the efficacy of 2-aryl-DHPMs against standard benchmarks, the following table summarizes the typical kinetic shifts observed when modifying the DHPM core from a C2-thioxo (Monastrol) to a C2-aryl/alkyl substituted framework (e.g., Enastron/Dimethylenastron analogs)[7][11].
| Compound Class | Target Site | Eg5 ATPase IC₅₀ (μM) | Primary Cellular Phenotype | Secondary Target Affinity |
| Monastrol (Prototype) | L5/α2/α3 | ~14.0 - 30.0 | Monoastral Spindle | Low |
| C2-Aryl DHPMs | L5/α2/α3 | ~1.5 - 5.0 | Monoastral Spindle | Moderate (L-Type Ca²⁺) |
| Ispinesib (Clinical) | L5/α2/α3 | < 0.01 | Monoastral Spindle | None |
Data synthesized from comparative SAR studies of DHPM Eg5 inhibitors[3][7][11].
Experimental Validation Protocols
To ensure scientific integrity, any claims regarding the MoA of 6-ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one must be validated using a self-contained, orthogonal testing system.
Protocol A: Microtubule-Stimulated Eg5 ATPase Assay (Biochemical)
Purpose: To prove direct target engagement and quantify allosteric inhibition.
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Reagent Preparation: Prepare a reaction buffer containing 15 mM PIPES (pH 6.8), 2 mM MgCl₂, 1 mM EGTA, and 1 mM DTT.
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Protein Assembly: Incubate recombinant human Eg5 motor domain (10 nM) with paclitaxel-stabilized microtubules (1 μM) in the reaction buffer.
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Compound Titration: Add the DHPM compound in a 10-point dose-response concentration gradient (0.1 nM to 100 μM). Incubate for 15 minutes at room temperature.
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Reaction Initiation: Add 1 mM ATP to initiate the ATPase cycle.
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Quantification: After 20 minutes, quench the reaction and measure inorganic phosphate (Pi) release using a Malachite Green detection system. Calculate the IC₅₀ using non-linear regression.
Protocol B: Immunofluorescence Phenotypic Screening (Cellular)
Purpose: To confirm that biochemical inhibition translates to the monoastral cellular phenotype.
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Cell Culture: Seed HeLa or MDA-MB-231 cells in 96-well glass-bottom plates at 10,000 cells/well.
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Treatment: Treat cells with the DHPM compound at 5x the established biochemical IC₅₀ for 16 hours to capture cells in mitosis.
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Fixation & Staining: Fix cells with 4% paraformaldehyde. Permeabilize with 0.1% Triton X-100. Stain for α-tubulin (microtubules, FITC), γ-tubulin (centrosomes, TRITC), and Hoechst 33342 (chromatin).
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Imaging: Utilize confocal microscopy. A positive result is the visual confirmation of a "rosette" chromosome arrangement surrounding an unseparated, centralized pair of centrosomes (the classic monoaster).
Orthogonal validation workflow for dual-targeting DHPM derivatives.
References
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MDPI. "Solvothermal Synthesis of Multiple Dihydropyrimidinones at a Time as Inhibitors of Eg5." Molecules. Available at: [Link]
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NIH PubMed. "Structural basis for inhibition of Eg5 by dihydropyrimidines: stereoselectivity of antimitotic inhibitors enastron, dimethylenastron and fluorastrol." Journal of Medicinal Chemistry. Available at: [Link]
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NIH PubMed. "Novel Dihydropyrimidinones Synthesized through Modified Biginelli Reaction as Eg5 Kinesin Inhibitors with Potential Anti-cancer Effects: In vitro and In vivo Studies." Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]
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MedCrave. "Dihydropyridines as Calcium Channel Blockers: An Overview." Journal of Analytical & Pharmaceutical Research. Available at: [Link]
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Taylor & Francis. "Recent Findings and Future Directions for Interpolar Mitotic Kinesin Inhibitors in Cancer Therapy." Future Medicinal Chemistry. Available at: [Link]
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NIH PMC. "Loop 5-directed Compounds Inhibit Chimeric Kinesin-5 Motors." Journal of Biological Chemistry. Available at: [Link]
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NIH PMC. "Dihydropyrimidine-2-thiones as Eg5 inhibitors and L-type calcium channel blockers: potential antitumour dual agents." Bioorganic & Medicinal Chemistry. Available at: [Link]
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MDPI. "Aryl-Substituted Dihydro-Pyrimidines Effecting Kinesin Eg5 as Novel Approach for Cancer Treatment." Pharmaceuticals. Available at: [Link]
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NIH PMC. "Identifying and characterising promising small molecule inhibitors of kinesin spindle protein using ligand-based virtual screening, molecular docking, molecular dynamics and MM‑GBSA calculations." Scientific Reports. Available at: [Link]
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